KT-474

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2432994-31-3 |

|---|---|

Molecular Formula |

C44H49F2N11O6 |

Molecular Weight |

865.9 g/mol |

IUPAC Name |

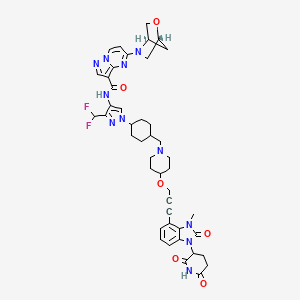

N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1 |

InChI Key |

NQGKNAVUMAHSQN-PKIOHZLWSA-N |

Isomeric SMILES |

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1 |

Canonical SMILES |

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1 |

Origin of Product |

United States |

Foundational & Exploratory

The PROTAC Advantage: A Deep Dive into the Mechanism of KT-474 for IRAK4 Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KT-474 (SAR444656) is a first-in-class, orally bioavailable heterobifunctional degrader designed to target and eliminate Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By inducing the degradation of IRAK4, this compound offers a novel therapeutic approach for a range of immune-inflammatory diseases. This technical guide elucidates the core mechanism of action of this compound, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved. Unlike traditional kinase inhibitors that only block the enzymatic activity of IRAK4, this compound removes the entire protein, thereby ablating both its kinase and scaffolding functions. This dual action leads to a more profound and sustained inhibition of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central drivers of inflammation in numerous autoimmune and inflammatory conditions.

Introduction: The Rationale for IRAK4 Degradation

IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune system. It acts as a critical upstream mediator in the signaling cascades initiated by TLRs and IL-1Rs.[1] Upon activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[2] Within the Myddosome, IRAK4's kinase activity and its function as a scaffold are essential for the recruitment and activation of downstream signaling molecules, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines and chemokines.[1]

Traditional small molecule inhibitors of IRAK4 have focused on blocking its kinase activity. However, the scaffolding function of IRAK4 is also crucial for signal transduction.[1] This has led to the hypothesis that complete removal of the IRAK4 protein would be a superior therapeutic strategy. This compound was developed based on this principle, utilizing the Proteolysis Targeting Chimera (PROTAC) technology to induce the selective degradation of IRAK4.[3]

Mechanism of Action: this compound as a PROTAC

This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker. One end binds to IRAK4, and the other end binds to an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[3] This dual binding brings IRAK4 into close proximity with the E3 ligase, leading to the ubiquitination of IRAK4. The polyubiquitin chain acts as a tag, marking the IRAK4 protein for recognition and subsequent degradation by the proteasome. This process effectively eliminates IRAK4 from the cell.[2]

A key advantage of this mechanism is its catalytic nature. A single molecule of this compound can induce the degradation of multiple IRAK4 molecules, leading to a profound and durable reduction in IRAK4 levels.[2]

Quantitative Data from Clinical Trials

A Phase 1 clinical trial (NCT04772885) evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and patients with hidradenitis suppurativa (HS) and atopic dermatitis (AD).[4][5] The study demonstrated robust and sustained degradation of IRAK4 in both blood and skin.[4]

Table 1: IRAK4 Degradation in Peripheral Blood Mononuclear Cells (PBMCs) of Healthy Volunteers

| Dose of this compound | Mean Maximum IRAK4 Reduction (Flow Cytometry) | Mean Maximum IRAK4 Reduction (Mass Spectrometry) |

| 25 mg QD | 88% | 92% |

| 50 mg QD | 92% | 95% |

| 100 mg QD | 94% | 98% |

| 200 mg QD | 94% | 98% |

| 200 mg BIW | 83% | 92% |

| Data from a Phase 1 study in healthy volunteers. QD = once daily, BIW = twice weekly. |

Table 2: Inhibition of ex vivo Stimulated Cytokine Production in Whole Blood of Healthy Volunteers (1000 mg Single Dose)

| Cytokine | Stimulant | Mean Maximum Inhibition |

| IFNγ | R848 | 97% |

| IL-1β | R848 | 92% |

| IL-6 | R848 | 88% |

| TNFα | R848 | 88% |

| IL-8 | LPS | 81% |

| IL-10 | LPS | 83% |

| Data from a Phase 1 study in healthy volunteers. R848 is a TLR7/8 agonist, and LPS is a TLR4 agonist.[6] |

In patients with HS and AD, this compound treatment led to a reduction of IRAK4 levels in skin lesions, where IRAK4 was found to be overexpressed compared to healthy individuals.[4] This was associated with a decrease in inflammatory biomarkers in both blood and skin.[4]

Experimental Protocols

The following are summaries of the key experimental methodologies used to assess the mechanism of action and efficacy of this compound in clinical trials.

Measurement of IRAK4 Degradation

Flow Cytometry:

-

Objective: To quantify the percentage of IRAK4 reduction in various immune cell subsets (PBMCs, lymphocytes, monocytes).

-

Methodology: Whole blood samples were collected from study participants at various time points. Red blood cells were lysed, and the remaining white blood cells were stained with fluorescently labeled antibodies specific for cell surface markers to identify different immune cell populations. Cells were then fixed and permeabilized to allow for intracellular staining with an antibody targeting IRAK4. The fluorescence intensity of the IRAK4 stain was measured using a flow cytometer. The mean fluorescence intensity (MFI) of IRAK4 in each cell population was compared between baseline and post-treatment time points to calculate the percentage of IRAK4 degradation.

Mass Spectrometry:

-

Objective: To provide a highly quantitative measurement of IRAK4 protein levels in PBMCs and skin biopsies.

-

Methodology: PBMCs were isolated from whole blood using Ficoll-Paque density gradient centrifugation. Skin biopsies were homogenized. Proteins from these samples were extracted, denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin. Specific peptides unique to IRAK4 were then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in a targeted manner (e.g., parallel reaction monitoring). The abundance of these IRAK4 peptides was normalized to the abundance of peptides from a housekeeping protein to determine the relative amount of IRAK4 protein in each sample.[4]

Ex Vivo Cytokine Stimulation Assay

-

Objective: To assess the functional consequence of IRAK4 degradation on the inflammatory response.

-

Methodology: Whole blood was collected from participants into specialized tubes (e.g., TruCulture®) containing either a TLR agonist (lipopolysaccharide [LPS] for TLR4 or R848 for TLR7/8) or no stimulus (null control). The tubes were incubated at 37°C to allow for cytokine production by the immune cells in the blood. After incubation, the plasma was separated, and the concentrations of a broad panel of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IFN-γ) were measured using a multiplex immunoassay (e.g., Luminex). The level of cytokine production in the stimulated samples was compared between pre- and post-dose time points to determine the inhibitory effect of this compound.[4]

Signaling Pathways

The degradation of IRAK4 by this compound profoundly impacts the TLR/IL-1R signaling pathway, which is a cornerstone of the innate immune response.

By inducing the degradation of IRAK4, this compound effectively dismantles the Myddosome signaling complex, preventing the downstream activation of IRAK1 and TRAF6, and subsequently inhibiting the activation of NF-κB and the production of a wide array of inflammatory mediators.[1][2]

Conclusion

This compound represents a paradigm shift in the targeting of IRAK4 for the treatment of immune-inflammatory diseases. Its mechanism as a PROTAC, leading to the complete degradation of the IRAK4 protein, offers a more comprehensive and potent inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors. The robust and sustained degradation of IRAK4 observed in clinical trials, coupled with the profound inhibition of inflammatory cytokine production, underscores the therapeutic potential of this novel modality. Further clinical development of this compound will continue to elucidate its efficacy and safety in patients with a variety of debilitating inflammatory conditions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kymera Therapeutics Announces Publication of Phase 1 Trial [globenewswire.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The PROTAC KT-474: A Technical Guide to Its Structure, Function, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-474 is a pioneering, orally bioavailable, heterobifunctional small molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to selectively target and degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. By inducing the degradation of IRAK4, this compound aims to block the inflammatory signaling cascades downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), which are implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical and early clinical data for this compound.

Chemical Structure and Properties

This compound is a complex molecule composed of three key components: a ligand that binds to IRAK4, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).

| Property | Value |

| Molecular Formula | C44H49F2N11O6 |

| Molecular Weight | 865.9 g/mol |

| IUPAC Name | N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

| CAS Number | 2432994-31-3 |

Mechanism of Action

As a PROTAC, this compound's mechanism of action is distinct from traditional small-molecule inhibitors. Instead of merely blocking the active site of its target protein, this compound hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate IRAK4 entirely.

This process involves the formation of a ternary complex between IRAK4, this compound, and the E3 ubiquitin ligase, cereblon. This proximity induces the poly-ubiquitination of IRAK4, marking it for recognition and subsequent degradation by the proteasome. The degradation of IRAK4 disrupts both its kinase and scaffolding functions, leading to a more profound and sustained inhibition of the downstream inflammatory signaling pathways, including the NF-κB and MAPK pathways.

Figure 1: Mechanism of action of this compound.

Quantitative Data

In Vitro Potency

| Cell Line | Assay Type | Parameter | Value (nM) |

| THP-1 | HTRF | DC50 | 8.9[1] |

| Human PBMCs | HTRF | DC50 | 0.9[1] |

| RAW 264.7 | Unknown | DC50 | 4.0[2] |

| THP-1 | HTRF | Dmax | 66.2%[1] |

| Human PBMCs | HTRF | Dmax | 101.3%[1] |

Preclinical Pharmacokinetics

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |

| Mouse | Oral | 20 | 2 | ~369 | Not Reported |

Clinical Pharmacokinetics (Healthy Volunteers)

| Dose | Route | Parameter | Value |

| Single Ascending Dose (25-1600 mg) | Oral | IRAK4 Reduction (Blood) | ≥93% at 600-1600 mg[3] |

| Multiple Ascending Dose (25-200 mg QD for 14 days) | Oral | IRAK4 Reduction (Blood) | ≥95% at 50-200 mg[3] |

| 600 mg with high-fat meal | Oral | Exposure Increase | Up to 2.57-fold[4] |

In Vivo Efficacy in Animal Models

| Model | Species | Treatment | Key Findings |

| LPS-induced Acute Lung Injury | Mouse | 10 and 20 mg/kg this compound | Significant therapeutic benefits compared to a kinase inhibitor.[2] |

| Imiquimod-induced Psoriasis | Mouse | Not Specified | Potent anti-inflammatory effects. |

| IL-33/IL-36-induced Skin Inflammation | Mouse | Dose-dependent | Reduced IRAK4 levels and inhibited skin inflammation and cytokine production.[5][6] |

Signaling Pathways

The degradation of IRAK4 by this compound leads to the blockade of downstream signaling pathways that are crucial for the inflammatory response.

Figure 2: IRAK4 signaling pathway and the point of intervention by this compound.

Experimental Protocols

In Vitro IRAK4 Degradation Assay (Western Blot)

A representative protocol for assessing IRAK4 degradation in peripheral blood mononuclear cells (PBMCs) is as follows:

-

Cell Culture: Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Compound Treatment: Seed PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 24, 48, 72, and 96 hours.[7]

-

Cell Lysis: After incubation, harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellets in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by SDS-PAGE. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 band intensity to the loading control and express the results as a percentage of the vehicle-treated control.

Cytokine Production Assay (MSD Electrochemiluminescence)

This protocol outlines the measurement of cytokine production in response to TLR stimulation:

-

Cell Treatment: Seed PBMCs as described above and pre-treat with this compound or vehicle for 24 or 72 hours.[7]

-

Stimulation: Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), for an additional 24 hours.[4]

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatants.

-

Cytokine Measurement: Analyze the supernatants for the levels of cytokines such as IL-6, IL-8, and TNF-α using a Meso Scale Discovery (MSD) electrochemiluminescence assay kit according to the manufacturer's instructions.[7]

-

Data Analysis: Generate a standard curve using the provided cytokine standards. Determine the concentration of cytokines in the samples by interpolating from the standard curve.

In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model

A general protocol for an LPS-induced acute inflammation model in mice is as follows:

-

Animals: Use C57BL/6 mice.[2]

-

Compound Administration: Administer this compound (e.g., 10 or 20 mg/kg) or vehicle orally to the mice.[2]

-

LPS Challenge: After a specified pre-treatment time (e.g., 12 hours), induce inflammation by intratracheal or intraperitoneal administration of LPS (e.g., 5 mg/kg).[2][8]

-

Sample Collection: At a designated time point post-LPS challenge, collect blood, bronchoalveolar lavage fluid (BALF), and tissues (e.g., lung, spleen) for analysis.[2]

-

Readouts:

-

Cytokine Levels: Measure cytokine levels in serum and BALF using ELISA or MSD assays.

-

Cell Infiltration: Perform cell counts and differentials in BALF.

-

Histopathology: Process lung tissue for histological examination to assess inflammation and tissue damage.

-

IRAK4 Degradation: Analyze spleen or other tissues for IRAK4 protein levels by Western blot or mass spectrometry to confirm target engagement.[1]

-

Figure 3: General experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation for the treatment of inflammatory diseases. Its unique mechanism of action, which leads to the complete removal of the IRAK4 protein, offers the potential for a more profound and durable therapeutic effect compared to traditional kinase inhibitors. The preclinical and early clinical data demonstrate potent and selective degradation of IRAK4, favorable pharmacokinetic properties, and promising anti-inflammatory activity. Further clinical development will be crucial to fully elucidate the therapeutic potential of this compound in patients with a variety of immune-mediated conditions.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 6. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 7. kymeratx.com [kymeratx.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of KT-474: A Technical Guide to a First-in-Class IRAK4 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to potently and selectively degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Developed by Kymera Therapeutics, this compound represents a novel therapeutic approach for a range of immune-inflammatory diseases. By harnessing the body's natural protein disposal system, the ubiquitin-proteasome system, this compound aims to eliminate both the kinase and scaffolding functions of IRAK4, offering a potentially more profound and durable pathway inhibition than traditional kinase inhibitors. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

The Target: IRAK4 and its Role in Inflammation

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical upstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune system and, when dysregulated, contribute to the pathogenesis of numerous autoimmune and inflammatory diseases. Upon receptor activation, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex, where it phosphorylates and activates downstream targets, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.[1]

This compound's therapeutic rationale is based on the advantage of degrading IRAK4 over simply inhibiting its kinase activity. Degradation eliminates the entire protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions, which are crucial for the assembly and stability of the Myddosome complex. This dual-function blockade is hypothesized to result in a broader and more complete inhibition of the inflammatory cascade compared to small molecule kinase inhibitors.

Mechanism of Action: A PROTAC Approach

This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule consisting of three key components:

-

A ligand that binds to IRAK4.

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

This design allows this compound to act as a molecular bridge, bringing IRAK4 into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin molecules to the IRAK4 protein, tagging it for recognition and subsequent degradation by the 26S proteasome. A key feature of this mechanism is its catalytic nature; a single molecule of this compound can induce the degradation of multiple IRAK4 proteins.

References

The Impact of KT-474 on the IRAK4 Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] Developed by Kymera Therapeutics, this compound is engineered to induce the degradation of IRAK4, a critical component of the innate immune system.[3] By targeting IRAK4 for degradation, this compound offers a novel therapeutic approach for a range of immune-inflammatory diseases.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the IRAK4 signaling pathway, and a summary of key preclinical and clinical data.

IRAK4 Signaling Pathway and the Rationale for Targeted Degradation

IRAK4 is a serine/threonine kinase that plays a central role in signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[5] Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, with IRAK4 acting as a master regulator.[3] IRAK4 possesses both kinase and scaffolding functions, both of which are essential for the downstream activation of inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory cytokines.[5][6]

Traditional IRAK4 inhibitors have focused on blocking its kinase activity. However, the scaffolding function of IRAK4 can still contribute to inflammatory signaling, potentially limiting the efficacy of kinase inhibitors.[3] Targeted protein degradation offers a superior approach by completely removing the IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[3] this compound, as a heterobifunctional degrader, binds to both IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in degrading IRAK4 and inhibiting downstream inflammatory responses.

Table 1: In Vitro Degradation Potency of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| Human Immune Cells | In vitro degradation | DC50 | 2.1 nM | [1] |

| OCI-LY10 | In vitro degradation | DC50 | 2 nM | [7] |

| RAW 264.7 | In vitro degradation | DC50 | 4.034 ± 0.243 nM | [6] |

| HEK-293T | In vitro degradation (Degrader-5) | DC50 | 405 nM | [7] |

| PBMCs | In vitro degradation (Degrader-9) | DC50 | 151 nM | [7] |

Table 2: Clinical Pharmacodynamic Profile of this compound (Phase 1)

| Population | Dose | IRAK4 Reduction (Blood) | Cytokine Inhibition (ex vivo) | Reference |

| Healthy Volunteers | 600-1600 mg (single dose) | ≥93% | Not specified | [8][9] |

| Healthy Volunteers | 50-200 mg (14 daily doses) | ≥95% (up to 98%) | >50% inhibition of multiple cytokines | [8][9][10] |

| HS and AD Patients | Not specified | >90% | Up to 84% in HS, up to 98% in AD | [11] |

Table 3: this compound Pharmacokinetic-Pharmacodynamic Relationship (Phase 1)

| Parameter | Value | Cell Population | Reference |

| IC80 for IRAK4 reduction | 4.1 ng/mL | PBMCs | [10] |

| IC80 for IRAK4 reduction | 5.3 ng/mL | Monocytes | [10] |

| IC80 for IRAK4 reduction | 4.6 ng/mL | Lymphocytes | [10] |

Signaling Pathway and Mechanism of Action Diagrams

Figure 1: Simplified IRAK4 Signaling Pathway.

Figure 2: Mechanism of Action of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro IRAK4 Degradation Assay

Objective: To determine the concentration-dependent degradation of IRAK4 by this compound in cultured cells.

General Protocol:

-

Cell Culture: Plate cells (e.g., PBMCs, THP-1, or other relevant cell lines) in appropriate culture medium and allow them to adhere or stabilize.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

-

IRAK4 Detection: Analyze the levels of IRAK4 protein in the lysates using one of the following methods:

-

Western Blot:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for IRAK4.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Use a loading control (e.g., GAPDH or β-actin) for normalization.

-

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

-

Transfer cell lysates to an assay plate.

-

Add HTRF detection reagents consisting of a donor-labeled antibody and an acceptor-labeled antibody, both specific for IRAK4.

-

Incubate to allow for antibody binding.

-

Measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of IRAK4 present.[12][13]

-

-

-

Data Analysis: Quantify the IRAK4 signal for each treatment condition and normalize to the vehicle control. Calculate the DC50 value (the concentration at which 50% of the protein is degraded) by fitting the data to a dose-response curve.

Figure 3: In Vitro IRAK4 Degradation Assay Workflow.

Ex Vivo Cytokine Stimulation Assay

Objective: To assess the functional consequence of IRAK4 degradation by measuring the inhibition of cytokine production in response to TLR agonists.

General Protocol:

-

Blood Collection: Collect whole blood from healthy volunteers or patients into tubes containing an anticoagulant (e.g., heparin).

-

Ex Vivo Treatment (for in vitro studies): Isolate peripheral blood mononuclear cells (PBMCs) and pre-treat with this compound for a specified time.

-

Stimulation: Stimulate whole blood or isolated PBMCs with a TLR agonist, such as lipopolysaccharide (LPS) (for TLR4) or R848 (for TLR7/8), for a defined period (e.g., 4-24 hours).[10][14]

-

Sample Processing:

-

For whole blood, centrifuge to separate plasma.

-

For PBMCs, centrifuge to pellet the cells and collect the supernatant.

-

-

Cytokine Measurement: Quantify the levels of various pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the plasma or cell culture supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[15][16]

-

Data Analysis: Compare the cytokine levels in this compound-treated samples to vehicle-treated or placebo samples to determine the percentage of inhibition.

Tandem Mass Tag (TMT) Quantitative Proteomics

Objective: To evaluate the selectivity of this compound by quantifying changes in the abundance of thousands of proteins across the proteome following treatment.

General Protocol:

-

Sample Preparation: Treat cells (e.g., PBMCs) with this compound or a vehicle control. Lyse the cells and extract the proteins.

-

Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

TMT Labeling: Label the peptides from each sample with a unique isobaric TMT reagent.[17][18]

-

Sample Pooling: Combine the labeled peptide samples into a single mixture.

-

Fractionation: Fractionate the pooled peptide mixture using liquid chromatography to reduce complexity.

-

LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of peptides (and thus proteins) across the different samples based on the reporter ions generated during MS/MS fragmentation.[19] Determine which proteins are significantly up- or downregulated in response to this compound treatment.

Conclusion

This compound represents a promising new therapeutic modality for immune-inflammatory diseases by effectively inducing the degradation of IRAK4. Its ability to eliminate both the kinase and scaffolding functions of IRAK4 provides a more comprehensive inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors. The preclinical and clinical data generated to date demonstrate potent and selective IRAK4 degradation, leading to a broad anti-inflammatory effect. The ongoing Phase 2 clinical trials in hidradenitis suppurativa and atopic dermatitis will further elucidate the therapeutic potential of this novel approach.[3]

References

- 1. kymeratx.com [kymeratx.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]

- 4. dermatologytimes.com [dermatologytimes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kymera Announces Positive Results from Phase 1 Clinical Trial Evaluating this compound in Patients with HS and AD and Sanofi’s Decision to Advance this compound into Phase 2 Clinical Trials | Kymera Therapeutics, Inc. [investors.kymeratx.com]

- 12. revvity.com [revvity.com]

- 13. revvity.com [revvity.com]

- 14. Reproducibility of LPS-Induced ex vivo Cytokine Response of Healthy Volunteers Using a Whole Blood Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Ultrasensitive Quantification of Cytokine Proteins in Single Lymphocytes From Human Blood Following ex-vivo Stimulation [frontiersin.org]

- 16. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 18. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]

- 19. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of KT-474: An In-Depth Technical Guide to a First-in-Class IRAK4 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies and in vivo models used to characterize KT-474, a potent and selective oral degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The data herein demonstrates the rationale for this compound's development in treating a range of immune-inflammatory diseases by targeting both the kinase and scaffolding functions of IRAK4, a critical node in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.

Executive Summary

This compound is a heterobifunctional small molecule designed to induce the degradation of IRAK4 via the ubiquitin-proteasome system. Preclinical investigations have shown that this compound potently and selectively degrades IRAK4 in various cell types, leading to broad inhibition of pro-inflammatory cytokine production. In vivo, this compound has demonstrated superiority over IRAK4 kinase inhibitors in multiple murine models of inflammation, including those driven by IL-33, IL-36, and Th17 pathways. These studies highlight the potential of IRAK4 degradation as a novel therapeutic modality for immune-inflammatory conditions.

Mechanism of Action of this compound

This compound functions as a proteolysis-targeting chimera (PROTAC). It simultaneously binds to IRAK4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. By eliminating the entire IRAK4 protein, this compound abrogates both its kinase and scaffolding functions, offering a more comprehensive inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors.

In Vitro Preclinical Data

IRAK4 Degradation

This compound induces potent and selective degradation of IRAK4 in a concentration-dependent manner in various human cell types, including peripheral blood mononuclear cells (PBMCs), fibroblasts, and keratinocytes.

| Cell Type | Parameter | Value |

| Human Immune Cells | DC50 | 2.1 nM |

| Human Immune Cells | Dmax | >90% |

Table 1: In Vitro IRAK4 Degradation Potency of this compound.

Inhibition of Cytokine Production

Consistent with its mechanism of action, this compound effectively inhibits the production of a broad range of pro-inflammatory cytokines and chemokines upon stimulation with TLR agonists or IL-1 family cytokines.

| Cell Type | Stimulus | Cytokine Inhibited |

| Human PBMCs | LPS | IL-6 |

| Human PBMCs | LPS + IL-1β | IL-6 |

| Human PBMCs, Fibroblasts, Keratinocytes | IL-1β | IL-6, IL-8 |

Table 2: this compound Inhibition of In Vitro Cytokine Production.

In Vivo Preclinical Models and Efficacy

This compound has demonstrated significant anti-inflammatory activity in several murine models of immune-inflammatory diseases, outperforming a clinically active small molecule IRAK4 kinase inhibitor.

IL-33 and IL-36-Induced Skin Inflammation

In mouse models where skin inflammation is induced by intradermal injection of IL-33 or IL-36, oral administration of this compound resulted in a dose-dependent reduction of IRAK4 levels in blood cells and significant inhibition of skin inflammation and cytokine production. The efficacy of this compound was comparable to the potent corticosteroid dexamethasone and superior to an IRAK4 kinase inhibitor[1].

IL-33 Intraperitoneal Challenge

In a model of systemic inflammation induced by intraperitoneal injection of IL-33, this compound demonstrated robust inhibition of systemic and local cytokine production[1].

Th17-Mediated Model of Multiple Sclerosis

In a Theiler's Murine Encephalomyelitis Virus (TMEV)-induced model of demyelinating disease, which is recognized as a Th17-driven model of multiple sclerosis, this compound treatment led to a significant reduction in clinical disease scores. Its efficacy was superior to that of an IRAK4 kinase inhibitor and comparable to the approved multiple sclerosis drug, fingolimod (FTY720)[1].

Experimental Protocols

In Vitro IRAK4 Degradation Assay

Objective: To determine the concentration-dependent degradation of IRAK4 by this compound in different cell types.

Materials:

-

Human PBMCs, primary human fibroblasts, primary human keratinocytes

-

Cell culture medium appropriate for each cell type

-

This compound

-

KTX-653 (E3-inactive control)

-

DMSO (vehicle)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IRAK4, anti-loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the E3-inactive control, KTX-653, in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

-

Treat the cells with varying concentrations of this compound, KTX-653, or vehicle control for specified time points (e.g., 24, 48, 72, and 96 hours).

-

After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Perform SDS-PAGE and Western blotting to separate and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against IRAK4 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the IRAK4 signal to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.

In Vitro Cytokine Inhibition Assay

Objective: To assess the functional consequence of IRAK4 degradation by measuring the inhibition of pro-inflammatory cytokine production.

Materials:

-

Human PBMCs, fibroblasts, or keratinocytes

-

Cell culture medium

-

This compound

-

DMSO (vehicle)

-

Stimulus: Recombinant human IL-1β (e.g., 12.5 ng/mL)

-

ELISA or Meso Scale Discovery (MSD) kits for IL-6 and IL-8

Procedure:

-

Seed cells in culture plates.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration (e.g., 24 or 72 hours).

-

Add the pro-inflammatory stimulus (e.g., IL-1β) to the wells and incubate for an additional period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6 and IL-8 in the supernatants using ELISA or MSD assays according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition relative to the stimulated vehicle-treated control.

IL-33/IL-36-Induced Murine Skin Inflammation Model

Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of acute skin inflammation.

Materials:

-

BALB/c or other suitable mouse strain

-

Recombinant murine IL-33 or IL-36

-

This compound formulated for oral gavage

-

Vehicle control for oral gavage

-

Positive control: Dexamethasone

-

Comparator: IRAK4 kinase inhibitor

-

Calipers for measuring ear thickness

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Randomize mice into treatment groups (vehicle, this compound at various doses, IRAK4 kinase inhibitor, dexamethasone).

-

Administer the respective treatments orally (e.g., once or twice daily) for a predefined period.

-

Induce skin inflammation by intradermal injection of IL-33 or IL-36 into the ear pinna.

-

Measure ear thickness using calipers at baseline and at various time points after the inflammatory challenge.

-

At the end of the study, euthanize the mice and collect ear tissue and blood samples.

-

Ear tissue can be processed for histology to assess inflammatory cell infiltration and for cytokine analysis (e.g., by homogenizing the tissue and performing ELISA or multiplex assays).

-

Blood samples can be used to measure systemic cytokine levels and to assess IRAK4 degradation in blood cells by Western blot or flow cytometry.

Theiler's Murine Encephalomyelitis Virus (TMEV)-Induced Demyelination Model

Objective: To assess the therapeutic potential of this compound in a Th17-driven model of neuroinflammation.

Materials:

-

SJL/J or other susceptible mouse strain

-

Theiler's Murine Encephalomyelitis Virus (BeAn strain)

-

This compound formulated for oral administration

-

Vehicle control

-

Comparator: IRAK4 kinase inhibitor

-

Positive control: FTY720 (fingolimod)

-

Clinical scoring system for neurological deficits

Procedure:

-

Infect mice intracerebrally with TMEV to induce the disease.

-

Monitor the mice for the onset of clinical signs of neurological disease (e.g., gait abnormalities, paralysis).

-

Upon disease onset or at a predefined time point, randomize the mice into treatment groups.

-

Administer the respective treatments orally on a daily basis.

-

Record the clinical scores for each mouse regularly throughout the treatment period.

-

At the end of the study, euthanize the mice and collect spinal cord tissue.

-

Process the spinal cord tissue for histology to assess the extent of demyelination and immune cell infiltration.

Conclusion

The preclinical data for this compound strongly support its development as a first-in-class IRAK4 degrader for the treatment of a wide range of immune-inflammatory diseases. Its ability to completely abrogate IRAK4 protein levels translates to superior efficacy over kinase inhibition in preclinical models. The in vitro and in vivo studies detailed in this guide provide a robust foundation for the ongoing clinical evaluation of this compound.

References

An In-depth Technical Guide to KT-474 for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

KT-474 is a first-in-class, orally bioavailable heterobifunctional small molecule designed to potently and selectively degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key signaling node in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways, IRAK4 plays a critical role in the innate immune response. Dysregulation of these pathways is implicated in a wide range of autoimmune and inflammatory diseases. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, this compound eliminates the entire protein, thereby ablating both its kinase and scaffolding functions. This dual mechanism of action offers the potential for a broader and more profound anti-inflammatory effect, positioning this compound as a promising therapeutic candidate for numerous immunological disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key preclinical and clinical data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions by hijacking the body's natural protein disposal system. It is composed of three key components: a ligand that binds to IRAK4, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation brings IRAK4 into close proximity with the E3 ligase, leading to the polyubiquitination of IRAK4. This "tagging" marks the IRAK4 protein for degradation by the 26S proteasome, resulting in its complete elimination from the cell. By removing the IRAK4 protein, this compound effectively shuts down downstream signaling cascades, including the activation of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.

Signaling Pathway of IRAK4 and the Action of this compound

Caption: IRAK4 signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

In Vitro IRAK4 Degradation

| Cell Line/Type | DC50 (nM) | Dmax (%) | Reference |

| Human Monocytes | 2.1 | >90 | [1] |

| THP-1 | 8.9 | 66.2 | [2] |

| Human PBMCs | 0.9 | 101.3 | [2] |

| RAW 264.7 | 4.0 | Not Reported | [3] |

In Vitro Cytokine Inhibition

| Cytokine | Stimulus | Cell Type | IC50 (nM) | Reference |

| IL-6 | LPS | Human PBMCs | 3 | [1] |

| IL-6 | LPS + IL-1β | Human PBMCs | 0.8 | [4] |

| IL-8 | R848 | Human PBMCs | 3 | [5] |

| IL-1β, IL-6, IL-10, IL-12, TNF-α, IFN-γ | R848 | Whole Blood | >80% inhibition at 1600 mg single dose | [6] |

| IL-8, IL-10 | LPS | Whole Blood | >80% inhibition at 1600 mg single dose | [6] |

Preclinical Pharmacokinetics (Rat)

| Parameter | Value | Reference |

| Oral Bioavailability | Orally bioavailable | [7] |

Phase 1 Clinical Trial Pharmacokinetics (Healthy Volunteers)

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Reference |

| Dose Range | 25 mg - 1600 mg | 25 mg - 200 mg QD | [1][6] |

| Tmax (median) | 8 - 24 hours | Not Reported | [6] |

| Half-life (mean) | 23.5 - 39.1 hours | Supportive of daily dosing | [6][8] |

| Accumulation | N/A | 3- to 4-fold | [1][6] |

| Food Effect (600 mg) | Up to 2.57-fold increase in exposure with high-fat meal | N/A | [1][6] |

Phase 1 Clinical Trial Pharmacodynamics (Healthy Volunteers & Patients)

| Parameter | Healthy Volunteers | Patients (HS & AD) | Reference |

| Max IRAK4 Degradation (Blood) | ≥95% (50-200 mg MAD) | >90% | [9][10] |

| Max IRAK4 Degradation (Skin) | Robust degradation | >50% reduction, normalized to healthy levels | [10] |

| Plasma Concentration for 80% IRAK4 Reduction | 4.1 - 5.3 ng/mL | Similar to healthy volunteers | [1][6] |

Experimental Protocols

Experimental Workflow for In Vitro Studies

Caption: General experimental workflow for in vitro evaluation of this compound.

Western Blot for IRAK4 Degradation

Objective: To quantify the degradation of IRAK4 protein in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.

-

Washing: Wash the membrane to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane thoroughly.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize IRAK4 levels to the loading control.

Cytokine Quantification by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines in the supernatant of this compound-treated and stimulated cells.

Materials:

-

ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β)

-

Cell culture supernatant

-

Wash buffer

-

Assay diluent

-

TMB substrate

-

Stop solution

-

Microplate reader

Protocol:

-

Plate Preparation: Prepare the ELISA plate pre-coated with capture antibody.

-

Standard Curve: Prepare a serial dilution of the cytokine standard.

-

Sample Addition: Add standards and cell culture supernatants to the wells.

-

Incubation: Incubate the plate to allow cytokines to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add the biotinylated detection antibody.

-

Incubation and Washing: Incubate and then wash the plate.

-

Enzyme Conjugate: Add streptavidin-HRP conjugate.

-

Incubation and Washing: Incubate and then wash the plate.

-

Substrate Addition: Add TMB substrate and incubate in the dark.

-

Stop Reaction: Add stop solution to quench the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and the inhibitory effect of this compound.

Materials:

-

Cells cultured on coverslips or in imaging plates

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope or high-content imaging system

Protocol:

-

Cell Treatment: Treat cells with this compound followed by stimulation (e.g., with LPS).

-

Fixation: Fix the cells with paraformaldehyde.

-

Permeabilization: Permeabilize the cells to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites.

-

Primary Antibody Incubation: Incubate with the anti-NF-κB p65 primary antibody.

-

Washing: Wash to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.

-

Washing: Wash to remove unbound secondary antibody.

-

Nuclear Staining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of NF-κB p65 to determine the extent of translocation.[11][12][13][14][15]

In Vivo Efficacy Models

Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to evaluate the efficacy of anti-inflammatory agents for psoriasis. Topical application of imiquimod, a TLR7/8 agonist, induces a psoriasis-like skin inflammation characterized by erythema, scaling, and epidermal thickening.[16][17][18]

Experimental Design:

-

Animals: C57BL/6 mice are commonly used.

-

Induction: A daily topical dose of imiquimod cream (e.g., 5%) is applied to the shaved back and/or ear for a specified number of days (e.g., 5-7 days).

-

Treatment: this compound is administered orally, either prophylactically or therapeutically.

-

Readouts:

-

Clinical Scoring: Psoriasis Area and Severity Index (PASI) scoring for erythema, scaling, and skin thickness.

-

Ear Thickness: Measurement of ear swelling using a caliper.

-

Histology: Analysis of skin biopsies for epidermal thickness and immune cell infiltration.

-

Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., IL-17A, IL-23) in skin homogenates or serum.

-

Expected Outcome with this compound: Treatment with this compound is expected to significantly reduce ear thickness, improve clinical scores, and decrease the expression of pro-inflammatory cytokines in the skin.

Conclusion

This compound represents a novel and promising therapeutic strategy for a wide range of immune-inflammatory diseases. Its unique mechanism of action as an IRAK4 degrader, leading to the elimination of both the kinase and scaffolding functions of the protein, offers a potential advantage over traditional IRAK4 inhibitors. The robust preclinical and clinical data generated to date demonstrate its potent anti-inflammatory effects and favorable pharmacokinetic and pharmacodynamic profile. This technical guide provides a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this compound and advancing our understanding of targeted protein degradation in immunology.

References

- 1. researchgate.net [researchgate.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. [PDF] Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. investors.kymeratx.com [investors.kymeratx.com]

- 8. kymeratx.com [kymeratx.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 16. The severity of imiquimod-induced mouse skin inflammation is independent of endogenous IL-38 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]

- 18. bmrat.biomedpress.org [bmrat.biomedpress.org]

The Role of KT-474 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-474 is a first-in-class, orally bioavailable, heterobifunctional small molecule degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase and scaffolding protein in the innate immune system, acting as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] By inducing the degradation of IRAK4, this compound effectively abrogates both its kinase and scaffolding functions, leading to broad inhibition of pro-inflammatory cytokine and chemokine production.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on innate immune signaling, and a summary of key preclinical and clinical findings. Detailed experimental protocols for assessing IRAK4 degradation and cytokine inhibition are also provided to facilitate further research in this area.

Introduction: Targeting Innate Immunity with this compound

The innate immune system provides the first line of defense against pathogens and is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including TLRs and IL-1Rs.[4] Dysregulation of these pathways is implicated in the pathophysiology of a wide range of autoimmune and inflammatory diseases, such as hidradenitis suppurativa (HS), atopic dermatitis (AD), and rheumatoid arthritis.[1][5]

IRAK4 is a serine/threonine kinase that plays a pivotal role in the Myddosome complex, a multiprotein signaling platform that forms downstream of TLR and IL-1R activation.[3][4] IRAK4 possesses both kinase and scaffolding functions, both of which are essential for the propagation of downstream signaling cascades that lead to the activation of transcription factors like NF-κB and subsequent production of inflammatory mediators.[4][6]

Traditional small molecule inhibitors of IRAK4 have focused on blocking its kinase activity, which may not be sufficient to completely shut down the inflammatory signaling due to the protein's scaffolding role.[6][7] this compound, a proteolysis-targeting chimera (PROTAC), offers a novel therapeutic approach by inducing the targeted degradation of the entire IRAK4 protein.[2][8] This leads to a more profound and sustained inhibition of the TLR/IL-1R signaling pathway.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to IRAK4 and an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[7] The elimination of the IRAK4 protein disrupts the Myddosome complex and blocks downstream signaling.[4]

Data Presentation

IRAK4 Degradation

This compound has demonstrated potent and sustained degradation of IRAK4 in both preclinical and clinical studies.

Table 1: IRAK4 Degradation in Phase 1 Clinical Trial

| Population | Tissue/Cell Type | Dosing | Mean IRAK4 Reduction | Citation(s) |

|---|---|---|---|---|

| Healthy Volunteers | Blood (PBMCs) | Single Dose (600-1600 mg) | ≥93% | [1][9] |

| Healthy Volunteers | Blood (PBMCs) | 14 Daily Doses (50-200 mg) | ≥95% | [1][9] |

| HS & AD Patients | Blood | 28 Daily Doses | Similar to Healthy Volunteers | [9] |

| HS & AD Patients | Skin Lesions | 28 Daily Doses | Normalized to levels in healthy volunteers |[9] |

Inhibition of Cytokine Production

The degradation of IRAK4 by this compound leads to a broad suppression of inflammatory cytokine and chemokine production following ex vivo stimulation of immune cells.

Table 2: Ex Vivo Cytokine Inhibition in Phase 1 Clinical Trial

| Population | Stimulant(s) | Key Cytokines Inhibited | Level of Inhibition | Citation(s) |

|---|---|---|---|---|

| Healthy Volunteers | Lipopolysaccharide (LPS) & R848 | TNF-α, IL-6, IL-1β, IL-12p40, IL-8, IP-10, MCP-1, MIP-1α/β, RANTES | >50% | [3][10] |

| HS Patients | Not specified | Multiple disease-relevant cytokines | Up to 84% | [11] |

| AD Patients | Not specified | Multiple disease-relevant cytokines | Up to 98% |[11] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the activity of this compound. These protocols are based on standard immunological techniques and information gathered from published studies on this compound. Researchers should optimize these protocols for their specific experimental conditions.

IRAK4 Degradation Assessment by Flow Cytometry

This protocol describes the intracellular staining of IRAK4 in peripheral blood mononuclear cells (PBMCs) to assess its degradation following this compound treatment.

Materials:

-

Ficoll-Paque

-

Phosphate-Buffered Saline (PBS)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

This compound

-

Cell surface antibodies (e.g., anti-CD14)

-

Fixation/Permeabilization Buffer

-

Anti-IRAK4 antibody

-

Flow cytometer

Protocol:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Culture and Treatment: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS. Plate the cells and treat with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Surface Staining: Harvest the cells and wash with PBS. Stain for cell surface markers, such as CD14 for monocytes, by incubating with the appropriate fluorescently conjugated antibodies for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells to remove excess antibodies. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

-

Intracellular Staining: Stain for intracellular IRAK4 by incubating the permeabilized cells with an anti-IRAK4 antibody for 30-60 minutes at room temperature.

-

Flow Cytometry: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, gating on the cell population of interest (e.g., CD14+ monocytes).

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of IRAK4 staining in the this compound-treated samples relative to the vehicle control to calculate the percentage of IRAK4 degradation.

Ex Vivo Cytokine Stimulation Assay

This protocol outlines the stimulation of whole blood or PBMCs with TLR agonists to measure the inhibitory effect of this compound on cytokine production.

Materials:

-

Whole blood or isolated PBMCs

-

RPMI 1640 medium

-

This compound

-

Lipopolysaccharide (LPS) (TLR4 agonist)

-

R848 (TLR7/8 agonist)

-

ELISA or Luminex kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)

Protocol:

-

Sample Preparation: Use fresh whole blood or isolated PBMCs.

-

Pre-treatment: Pre-incubate the blood or PBMCs with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulation: Add LPS (e.g., 10-100 ng/mL) or R848 (e.g., 1-5 µM) to the samples to stimulate cytokine production.

-

Incubation: Incubate the samples for an appropriate duration (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the samples to pellet the cells and collect the supernatant.

-

Cytokine Measurement: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay platform like Luminex, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition in the this compound-treated samples compared to the vehicle-treated, stimulated control.

Conclusion

This compound represents a promising therapeutic strategy for a variety of immune-inflammatory diseases by targeting the central innate immune signaling molecule, IRAK4, for degradation. Its ability to abolish both the kinase and scaffolding functions of IRAK4 results in broad and potent anti-inflammatory effects. The data from clinical trials have demonstrated robust IRAK4 degradation in both blood and skin, which is associated with a significant reduction in inflammatory biomarkers and clinical improvement in patients with hidradenitis suppurativa and atopic dermatitis.[9][12] The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and IRAK4 degradation in innate immunity and to explore its potential in other inflammatory conditions.

References

- 1. IRAK4 degrader in hidradenitis suppurativa and atopic dermatitis: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound─a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kymera doses first subject in hidradenitis suppurativa drug trial [clinicaltrialsarena.com]

- 6. dermatologytimes.com [dermatologytimes.com]

- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 8. physiciansweekly.com [physiciansweekly.com]

- 9. researchgate.net [researchgate.net]

- 10. kymeratx.com [kymeratx.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Impact of KT-474 on Myddosome Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KT-474 is a first-in-class, orally bioavailable heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase and scaffolding protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. A key event in this signaling cascade is the formation of the Myddosome, a multiprotein complex essential for the downstream activation of inflammatory responses. This technical guide provides an in-depth analysis of the effect of this compound on Myddosome complex formation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions and workflows. By degrading IRAK4, this compound is designed to abolish both the kinase and scaffolding functions of the protein, thereby preventing the assembly of a functional Myddosome and offering a powerful therapeutic strategy for a range of immune-inflammatory diseases.[1][2][3]

Introduction: The Myddosome in Inflammatory Signaling

The Myddosome is a supramolecular organizing center that assembles upon the activation of TLRs and IL-1Rs.[4] This complex serves as a critical signaling hub, propagating downstream signals that lead to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines. The core components of the Myddosome include the adaptor protein MyD88 and the IRAK family of kinases, particularly IRAK4 and IRAK2.[5]

IRAK4 plays a dual role in Myddosome function. Its kinase activity is essential for the phosphorylation and activation of other IRAK family members, while its scaffolding function is indispensable for the stable assembly of the entire complex.[4][6][7] The ordered recruitment and interaction of these proteins are critical for a robust inflammatory response. Consequently, disruption of Myddosome formation or function presents a compelling therapeutic target for inflammatory diseases.

This compound: A Targeted IRAK4 Degrader

This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target IRAK4 for degradation by the ubiquitin-proteasome system. As a heterobifunctional molecule, this compound simultaneously binds to IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4.[8] This mechanism of action is distinct from traditional kinase inhibitors, as it eliminates the entire protein, thereby abrogating both its kinase and scaffolding functions.[2][3] This dual action is hypothesized to lead to a more profound and sustained inhibition of TLR/IL-1R signaling compared to kinase inhibition alone.

Mechanism of Action of this compound

The following diagram illustrates the mechanism by which this compound induces the degradation of IRAK4, thereby preventing the formation of a functional Myddosome and inhibiting downstream inflammatory signaling.

Quantitative Data on this compound's Effects

Clinical and preclinical studies have demonstrated the potent and robust activity of this compound in degrading IRAK4 and inhibiting downstream inflammatory markers.

In Vitro IRAK4 Degradation

| Cell Type | Parameter | Value | Reference |

| RAW 264.7 cells | DC50 | 4.0 nM | [8] |

| Human PBMCs | DC50 | ~1 nM | [9] |

| Human PBMCs | DC90 | ~30 nM | [9] |

In Vivo IRAK4 Degradation in Healthy Volunteers (Phase 1 Trial)

| Dosage | Mean IRAK4 Reduction in Blood | Reference |

| 50-200 mg once daily | Up to 98% | [10][11][12] |

| Plasma concentration for 80% IRAK4 reduction | 4.1–5.3 ng/mL | [10][11][12] |

Inhibition of Cytokine Production

| Stimulant | Cytokine Inhibition | Reference |

| R848 or LPS | >50% inhibition of various cytokines | [10] |

Experimental Protocol: Assessing the Effect of this compound on Myddosome Complex Formation

This section outlines a detailed methodology for investigating the impact of this compound on the assembly of the Myddosome complex using co-immunoprecipitation (co-IP) followed by Western blotting.

Objective

To determine if this compound-mediated degradation of IRAK4 disrupts the interaction between MyD88 and other Myddosome components (e.g., IRAK2), thereby inhibiting the formation of the complex.

Experimental Workflow

Detailed Methodologies

4.3.1. Cell Culture and Treatment:

-

Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells at an appropriate density in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours) to allow for IRAK4 degradation.

4.3.2. Stimulation and Cell Lysis:

-

Following this compound treatment, stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) or IL-1β for a short duration (e.g., 15-30 minutes) to induce Myddosome formation.

-

Harvest the cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cell pellets in a non-denaturing co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate the lysates on ice for 30 minutes with gentle vortexing.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant contains the protein extract.

4.3.3. Co-Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Incubate the pre-cleared lysate with an anti-MyD88 antibody or a corresponding isotype control IgG overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads to each sample and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold co-IP lysis buffer to remove non-specifically bound proteins.

4.3.4. Elution and Western Blot Analysis:

-

Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Probe the membrane with primary antibodies against MyD88, IRAK4, and IRAK2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4.3.5. Data Analysis and Interpretation:

-

Input Lysates: Western blot analysis of the input lysates will confirm the degradation of IRAK4 in this compound-treated samples.

-

Co-IP Eluates: The presence of IRAK4 and IRAK2 in the MyD88 immunoprecipitates from vehicle-treated cells will confirm the formation of the Myddosome complex. A dose-dependent reduction or absence of IRAK4 and IRAK2 in the MyD88 immunoprecipitates from this compound-treated cells will indicate that the degradation of IRAK4 prevents the assembly of a stable Myddosome.

Signaling Pathway Visualization

The following diagram illustrates the central role of the Myddosome in TLR/IL-1R signaling and the point of intervention for this compound.

Conclusion

This compound represents a novel therapeutic modality that targets the degradation of IRAK4, a pivotal protein in innate immune signaling. By eliminating both the kinase and scaffolding functions of IRAK4, this compound effectively prevents the formation of the Myddosome complex. This disruption of a key signaling hub leads to a profound and broad-spectrum inhibition of downstream inflammatory pathways. The experimental protocols and data presented in this guide provide a framework for understanding and further investigating the molecular consequences of IRAK4 degradation by this compound, highlighting its potential as a best-in-class therapy for a variety of TLR/IL-1R-driven inflammatory diseases.[2][3]

References

- 1. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader this compound at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]

- 2. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]

- 3. Kymera Expands this compound HS and AD Phase 2 Studies After Safety and Efficacy Review [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. IRAK4 Dimerization and Trans-autophosphorylation are Induced by Myddosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling | Semantic Scholar [semanticscholar.org]

- 7. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kymeratx.com [kymeratx.com]

- 10. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and Pharmacodynamics of this compound, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IRAK4 Detection via Western Blotting Following KT-474 Treatment

For Researchers, Scientists, and Drug Development Professionals